2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid
Description
This compound features a piperidine ring substituted with four methyl groups at positions 2 and 6, an oxo group at position 1, and a carboxylic acid at position 3. The amino group at position 4 is protected by a fluorenylmethoxycarbonyl (Fmoc) moiety, a common protecting group in peptide synthesis. The Fmoc group enhances stability during chemical reactions while allowing selective deprotection under mild basic conditions. Structurally related to nitroxide radicals like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), this compound diverges by replacing the nitroxide group with an Fmoc-protected amine, shifting its applications from oxidation chemistry (e.g., polysaccharide modification ) to synthetic organic or bioconjugate chemistry .
Properties
IUPAC Name |
4-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,16-20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPQEQYCAEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3C=CC=CC3C4C2C=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724551 | |
| Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40761-70-4 | |
| Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes and pathways.
Mode of Action
It’s known that similar compounds can act as oxidation catalysts. They can participate in free radical reactions and oxidize other organic compounds, triggering a series of chemical changes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential oxidative properties. It could influence the redox state of cells and impact various metabolic processes.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents and partly soluble in water. This solubility profile could influence the compound’s bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as a radical scavenger and antioxidant. It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage to biomolecules. This compound is known to interact with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity and contributing to cellular defense mechanisms against oxidative stress.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By scavenging ROS, it helps maintain cellular redox balance and prevents the activation of stress-related signaling pathways. This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses, such as Nrf2. Additionally, it impacts cellular metabolism by protecting mitochondrial function and preventing oxidative damage to mitochondrial DNA.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to ROS and other free radicals, neutralizing them and preventing oxidative damage. This compound also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase, by acting as a cofactor or stabilizing their active forms. Furthermore, it modulates gene expression by activating transcription factors like Nrf2, which upregulate the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease over prolonged periods due to degradation. Studies have shown that its antioxidant effects are most pronounced shortly after administration, with a gradual decline in activity over time. Long-term exposure to this compound has been associated with sustained protection against oxidative stress, although the degree of protection may diminish with time.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it provides significant antioxidant protection without noticeable adverse effects. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular functions. Threshold effects have been observed, where the compound’s protective effects plateau at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in its metabolism and detoxification. This compound can influence metabolic flux by modulating the activity of these enzymes and altering the levels of metabolites involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. This compound tends to accumulate in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the mitochondria, where it protects against oxidative damage to mitochondrial DNA and proteins. This compound can also be found in the cytoplasm and nucleus, where it modulates gene expression and protects against oxidative stress. Targeting signals and post-translational modifications may direct its localization to specific cellular compartments.
Biological Activity
The compound 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H30N2O5
- Molecular Weight : 414.50 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, fluorenyl-hydrazinthiazole derivatives exhibited varying degrees of antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentration (MIC) for several compounds was reported to be higher than 256 μg/mL against Gram-positive bacteria and fungi .
Synthesis Pathways
The synthesis of this compound involves complex organic reactions. It has been noted that the incorporation of fluorene moieties can enhance biological properties due to their structural characteristics. The synthesis typically involves the reaction of piperidine derivatives with various carbonyl compounds under controlled conditions to yield the desired product.
Case Study 1: Antimicrobial Evaluation
In a recent study published in Molbank, a series of fluorenyl-hydrazinthiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these derivatives, some demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, indicating that modifications in the structure can lead to enhanced biological effects .
Case Study 2: Metabolism and Degradation Pathways
Research has indicated that similar compounds undergo specific metabolic pathways in microbial environments. For example, a study on fluorene degradation by Pseudomonas species revealed that fluorene is converted into various metabolites through oxygenation and dehydrogenation processes. This pathway highlights the potential for biotransformation of complex organic molecules in environmental settings .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O5 |
| Molecular Weight | 414.50 g/mol |
| Antimicrobial MIC (Gram+) | >256 μg/mL |
| Synthetic Method | Hantzsch reaction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations :
- The piperidine ring in the target compound and TOAC provides rigidity, but TOAC’s nitroxide radical enables redox activity . Replacing the radical with Fmoc (target compound) shifts utility toward protection strategies in synthesis.
- The tetrahydropyran analog () introduces an oxygen atom, likely altering hydrogen-bonding capacity and solubility compared to piperidine derivatives .
Functional Group Impact: Fmoc vs. Benzyloxy: The Fmoc group (target compound, ) offers UV-sensitive cleavage, whereas benzyloxy groups () require hydrogenolysis, affecting synthetic workflows . Carboxylic Acid: Common to all compared compounds, this group enables conjugation (e.g., peptide coupling) or coordination with metal ions, though steric effects from tetramethyl groups (target compound, TOAC) may limit reactivity .
Biological Relevance: While TOAC is employed in material science , Fmoc-containing analogs (target compound, ) are more relevant in drug discovery or biomaterials.
Physicochemical Properties :
- The tetramethyl groups in the target compound and TOAC increase hydrophobicity, reducing aqueous solubility. However, TOAC’s radical enhances polarity slightly, making it suitable for aqueous oxidation reactions .
- The Fmoc group’s aromaticity (target compound) may confer fluorescence properties useful in tracking synthetic intermediates .
Research Implications and Gaps
- Synthetic Applications : The target compound’s Fmoc group positions it as a candidate for solid-phase peptide synthesis, though its steric profile requires optimization for coupling efficiency.
- Biological Activity: No evidence directly links this compound to therapeutic mechanisms (e.g., ferroptosis induction ), necessitating further study.
- Safety : Analogous Fmoc compounds () lack detailed hazard data, emphasizing the need for standardized handling protocols.
Preparation Methods
Synthesis of Fmoc-Protected Piperidine-4-Carboxylic Acid Derivatives
The Fmoc protection of piperidine-4-carboxylic acid derivatives is well-documented. For example, 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid can be prepared by reacting piperidine-4-carboxylic acid with 9-fluorenylmethyl chloroformate in the presence of triethylamine in an organic solvent such as dichloromethane at 0°C to room temperature.
Reaction conditions typically involve equimolar or slight excess of Fmoc-Cl, with reaction times ranging from 1 to 4 hours. The product precipitates or is extracted and purified by recrystallization or chromatography.
Formation of the Carbamate Linkage with Tetrahydrofluorene Methoxycarbonyl Group
The carbamate formation involving the tetrahydrofluorenylmethoxycarbonyl moiety is achieved by reacting the amino group with 9-fluorenylmethoxycarbonyl chloride or its tetrahydrofluorene analog under basic catalysis (e.g., DMAP) in solvents like dichloromethane or THF.
The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, forming the carbamate bond.
Oxidation to the 1lambda^5-Oxo Form
Oxidation of the nitrogen to the pentavalent oxo form is less common but can be performed using peracids or other oxidants under controlled conditions to avoid over-oxidation or ring cleavage.
The reaction requires careful monitoring by TLC or HPLC, and the product is isolated by crystallization or chromatography.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation | Use 4-piperidone or 4-piperidinecarboxylic acid | Base or acid catalysis as needed |
| 2 | Alkylation | Methyl iodide, base (e.g., NaH, K2CO3) | Introduce 2,2,6,6-tetramethyl groups |
| 3 | Fmoc Protection | 9-Fluorenylmethyl chloroformate, triethylamine, DCM, 0-25°C | Forms Fmoc carbamate on nitrogen |
| 4 | Carbamate formation | 9-Fluorenylmethoxycarbonyl chloride, DMAP, base | Forms carbamate on 4-amino group |
| 5 | Oxidation | mCPBA or peracid, controlled temperature | Converts N to 1lambda^5-oxo form |
| 6 | Purification | Chromatography (HPLC), recrystallization | Confirm purity and structure by NMR, MS |
Research Findings and Optimization Notes
The choice of base and solvent is critical in Fmoc protection steps to avoid side reactions and ensure high yield.
Alkylation to introduce tetramethyl groups requires careful control to avoid polyalkylation or ring opening.
Carbamate formation with bulky fluorenyl groups can be sterically hindered; the use of catalysts like DMAP improves coupling efficiency.
Oxidation to the pentavalent nitrogen oxo form is sensitive; mild oxidants and low temperatures prevent degradation.
Purity of intermediates affects overall yield; chromatographic purification after each step is recommended.
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group and functionalization of the piperidine core. A common approach includes:
- Step 1: Activation of the carboxylic acid group using coupling reagents like DCC/HOBt to form an active ester intermediate .
- Step 2: Introduction of the Fmoc-protected amino group via nucleophilic substitution or amide bond formation .
- Step 3: Purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .
Q. How should researchers handle safety concerns during synthesis?
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Emergency protocols for spills (neutralization with inert adsorbents) and exposure (immediate medical consultation) .
- Storage in airtight containers at –20°C to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Resolves stereochemistry and confirms substituent positions (e.g., tetramethyl groups on the piperidine ring) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity (>95%) .
- HPLC: Monitors reaction progress and detects byproducts .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search: Identifies low-energy pathways for Fmoc group installation .
- Solvent Optimization: COSMO-RS simulations select solvents that enhance yield (e.g., DMF vs. THF) .
- Kinetic Modeling: Predicts rate constants for piperidine ring functionalization .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects Analysis: Variable-temperature NMR distinguishes conformational isomers (e.g., axial vs. equatorial substituents) .
- 2D NMR (COSY, NOESY): Maps coupling between protons to confirm spatial arrangements .
- Cross-Validation with X-ray Crystallography: Resolves ambiguities in stereochemistry .
Q. What strategies address low yields in the final coupling step?
- Coupling Reagent Screening: Test alternatives like HATU or PyBOP instead of DCC .
- Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
- Byproduct Trapping: Add molecular sieves to absorb water and shift equilibrium toward product formation .
Q. How can researchers evaluate its potential bioactivity?
- In Silico Screening: Dock the compound into target proteins (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and target engagement (FRET-based enzymatic assays) .
- Metabolic Stability Studies: Use liver microsomes to predict pharmacokinetics .
Data Contradiction & Validation
Q. How to reconcile discrepancies in purity assessments (HPLC vs. LCMS)?
- Hypothesis: Ionization efficiency in LCMS may overestimate purity if impurities are non-ionizable.
- Resolution: Combine orthogonal methods:
- HPLC-UV/ELSD: Detects non-chromophoric impurities.
- NMR Dilution Experiments: Quantifies trace solvents or degradation products .
Q. What causes batch-to-batch variability in crystallinity?
- Root Cause: Polymorphism or solvent residues from recrystallization.
- Mitigation:
- Controlled Crystallization: Use seed crystals and gradient cooling.
- PXRD Analysis: Compare diffraction patterns to reference standards .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
